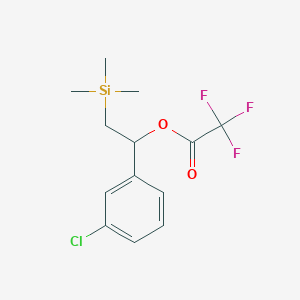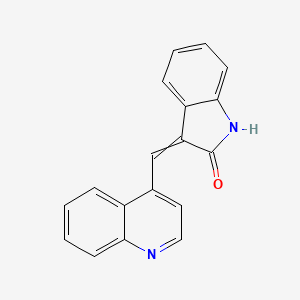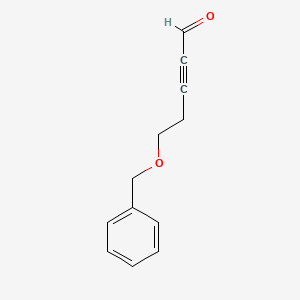
1-(3-Chlorophenyl)-2-(trimethylsilyl)ethyl trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-2-(trimethylsilyl)ethyl trifluoroacetate is an organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a trimethylsilyl group, and a trifluoroacetate group, making it a unique and versatile molecule in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-2-(trimethylsilyl)ethyl trifluoroacetate typically involves the reaction of 1-(3-chlorophenyl)-2-(trimethylsilyl)ethanol with trifluoroacetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion. The reaction conditions often include a temperature range of 0-25°C and a reaction time of 1-2 hours.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to ensure precise control over reaction conditions, leading to a more sustainable and scalable production method .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Chlorophenyl)-2-(trimethylsilyl)ethyl trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Ketones or aldehydes.
Reduction Reactions: Alcohols or amines.
Aplicaciones Científicas De Investigación
1-(3-Chlorophenyl)-2-(trimethylsilyl)ethyl trifluoroacetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorophenyl)-2-(trimethylsilyl)ethyl trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active intermediates. These intermediates can then participate in further biochemical reactions, influencing cellular processes and pathways .
Comparación Con Compuestos Similares
- 1-(3-Chlorophenyl)-2-(trimethylsilyl)ethanol
- 1-(3-Chlorophenyl)-2-(trimethylsilyl)ethyl acetate
- 1-(3-Chlorophenyl)-2-(trimethylsilyl)ethyl chloride
Comparison: 1-(3-Chlorophenyl)-2-(trimethylsilyl)ethyl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased reactivity and stability under certain conditions. This makes it more versatile in synthetic applications compared to its analogs .
Propiedades
Número CAS |
136272-22-5 |
|---|---|
Fórmula molecular |
C13H16ClF3O2Si |
Peso molecular |
324.80 g/mol |
Nombre IUPAC |
[1-(3-chlorophenyl)-2-trimethylsilylethyl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C13H16ClF3O2Si/c1-20(2,3)8-11(19-12(18)13(15,16)17)9-5-4-6-10(14)7-9/h4-7,11H,8H2,1-3H3 |
Clave InChI |
RGAMMMLYMDWWBJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC(C1=CC(=CC=C1)Cl)OC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[Methyl(octadecyl)amino]benzaldehyde](/img/structure/B14284700.png)
![6-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14284702.png)
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14284707.png)

![Diprop-2-yn-1-yl [(4-hydroxyphenyl)methylidene]propanedioate](/img/structure/B14284713.png)

![3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate](/img/structure/B14284716.png)
![4'-Methyl-3,4,5,6-tetrahydro[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14284717.png)

![2-[(2,5-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B14284722.png)
![7,8-Dithiabicyclo[4.2.0]oct-1(6)-ene-2,3,4,5-tetrathione](/img/structure/B14284736.png)

